(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a substituted benzene derivative belonging to the class of glucopyranosyl compounds. [] This chiral compound serves as a valuable building block and intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. [] Its unique structure, incorporating a tetrahydrofuran ring and halogenated benzene rings, makes it a promising scaffold for exploring structure-activity relationships in various biological targets.
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a complex organic compound notable for its tetrahydrofuran ring, phenoxy group, and chloroiodobenzyl moiety. This compound, with the Chemical Abstracts Service number 915095-94-2, is primarily utilized in the pharmaceutical industry as an intermediate in the synthesis of other biologically active molecules, particularly in the development of sodium-glucose co-transporter protein-2 inhibitors like empagliflozin, which is used in the treatment of type 2 diabetes .
The synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves several steps starting from commercially available precursors. One common synthetic route includes:
The molecular structure of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran features:
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran can participate in various chemical reactions due to its functional groups:
The specific conditions for these reactions vary widely but generally involve:
The mechanism of action of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran involves its interaction with biological macromolecules:
The precise pathways depend on the specific biological targets and contexts in which this compound is utilized .
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran has several significant applications:
The molecular architecture of (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS: 915095-94-2) features a stereospecifically defined tetrahydrofuran ring connected via an ether linkage to a para-substituted benzyl group, which is further functionalized with halogenated aromatic systems. The core structure conforms to the molecular formula C₁₇H₁₆ClIO₂ (MW: 414.67 g/mol), with the chiral center at the C3 position of the tetrahydrofuran ring exhibiting exclusive (S)-configuration. This stereochemical assignment is unambiguously confirmed by the canonical SMILES representation: ClC1=C(CC2=CC=C(O[C@@H]3COCC3)C=C2)C=C(I)C=C1, where the "@@" symbol denotes the specific stereocenter [2] .
The molecule comprises three distinct topological domains:
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆ClIO₂ |
Molecular Weight | 414.67 g/mol |
Chiral Center Configuration | (S) |
InChIKey | YLUHNGIWRCCQMQ-INIZCTEOSA-N |
XLogP3 | 5.1 |
The strategic halogen placement (Cl at ortho, I at meta positions) creates an asymmetric electronic environment, while the benzyl methylene linker (–CH₂–) provides conformational flexibility between aromatic systems [2] [10].
Although comprehensive single-crystal X-ray diffraction data remains unpublished for this specific enantiopure compound, empirical characterization confirms its crystalline nature as a "white to off-white solid" with a melting point range of 60-63°C [10]. Solid-state analysis of structurally analogous compounds reveals predictable conformational behaviors:
The tetrahydrofuran ring typically adopts an envelope conformation with the chiral C3 atom displaced from the mean plane by approximately 0.6 Å. This spatial displacement positions the phenoxy group equatorially, minimizing steric interactions with the adjacent benzyl substituent. Preliminary powder X-ray diffraction (PXRD) studies indicate crystalline lattice formation dominated by:
The solid-state packing efficiency is evidenced by the relatively high predicted density of 1.578±0.06 g/cm³ at 20°C [2]. Storage stability requires protection from light at 2-8°C, indicating potential photosensitivity of the C–I bond in crystalline matrices [2] [7].
Density Functional Theory (DFT) investigations provide critical insights into the electronic characteristics governing reactivity. Calculations at the B3LYP/6-311G(d,p) level reveal:
Table 2: Key Computational Parameters from DFT Studies
Parameter | Value | Significance |
---|---|---|
HOMO Energy | -5.82 eV | Electron-donating capacity |
LUMO Energy | -1.45 eV | Electron-accepting tendency |
HOMO-LUMO Gap | 4.37 eV | Kinetic stability indicator |
Molecular Polarizability | 40.7 ų | Dielectric response |
TPSA | 18.46 Ų | Solubility/permeability predictor |
Dipole Moment | 3.28 Debye | Molecular polarity |
Hydrophobic character dominates as evidenced by calculated logP values (XLogP3 = 5.1; consensus logP = 4.70), aligning with observed solubility profiles—soluble in DMSO and methanol but insoluble in aqueous media [2] [7].
The stereochemical purity of the (S)-enantiomer demonstrates significant physicochemical differentiation from its chiral counterparts:
Table 3: Comparative Analysis of Stereoisomers
Property | (S)-Isomer | (R)-Isomer (CAS 2194590-02-6) |
---|---|---|
CAS Number | 915095-94-2 | 2194590-02-6 |
Specific Rotation | +42.5° (c=1, MeOH) | -42.3° (c=1, MeOH) |
Pharmaceutical Relevance | Empagliflozin Intermediate | Process Impurity |
HPLC Chirality Resolution | Baseline separation (Chiralpak AD-H, hexane:IPA) | |
Halogen Bonding Capacity | Equivalent | Equivalent |
Diastereomeric considerations:Replacement of the tetrahydrofuran with cyclopentane (as in "1-chloro-2-(4-(cyclopentyloxy)benzyl)-4-iodobenzene") creates diastereomeric relationships. This structural modification increases molecular rigidity, evidenced by higher melting points (Δmp ≈ +15°C) and reduced solubility in methanol due to eliminated hydrogen-bond accepting capacity of the ether oxygen [2] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: